Propyl 2-methyl-3-furyl disulfide

Description

Contextualization within Sulfur-Containing Heterocyclic Compounds Research

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are abundant in nature and of great chemical and biological importance. perfumerflavorist.com Those containing sulfur atoms are a pivotal class, known for their diverse and often potent sensory properties. perfumerflavorist.comnumberanalytics.com These compounds are key contributors to the aromas of many foods and beverages. perfumerflavorist.comnumberanalytics.com Propyl 2-methyl-3-furyl disulfide belongs to this family, specifically as a furan (B31954) derivative. Furan itself is a five-membered aromatic ring with one oxygen atom. wikipedia.org The introduction of a sulfur-containing disulfide linkage to the furan ring, as seen in this compound, creates a molecule with a complex and interesting chemical profile. The interaction between the furan ring and the disulfide group is a key area of study, as it influences the compound's reactivity and sensory perception.

Historical Trajectory and Evolution of Research on Furan-Derived Disulfides

The study of furan derivatives has a long history, with the first furan derivative, 2-furoic acid, being described in 1780. wikipedia.org The parent compound, furan, was first synthesized in 1870. wikipedia.org Research into sulfur-containing furan derivatives, particularly those with flavor implications, gained momentum with the development of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). These tools allowed for the identification of trace volatile compounds in complex food matrices.

The investigation of furan-derived disulfides is closely linked to the broader exploration of sulfur compounds in food flavors. researchgate.net Initially, research focused on more volatile and abundant sulfur compounds. However, as analytical sensitivity improved, scientists were able to identify and characterize less abundant but highly potent flavor compounds like this compound and its relatives. A significant body of research has been dedicated to the synthesis of furan-derived sulfides and disulfides to confirm their structures and evaluate their sensory properties. rsc.orgprepchem.com This has led to a deeper understanding of how these compounds are formed during the cooking and processing of food.

Significance of this compound in Advanced Chemical and Biological Research

The importance of this compound extends across both chemical and biological research, primarily due to its role as a potent flavor compound and its presence in complex natural systems.

Academic Relevance in Flavor Chemistry and Related Fields

In the academic realm, this compound serves as a crucial reference compound for studies in flavor chemistry. Its well-defined chemical structure and characteristic aroma make it an ideal standard for analytical method development and sensory analysis. sielc.com Researchers utilize this compound to investigate structure-activity relationships, seeking to understand how modifications to the furan ring or the disulfide chain affect its odor threshold and sensory perception. rsc.org

Furthermore, the synthesis of this compound and its derivatives is a subject of academic interest, providing a platform for developing new synthetic methodologies in organosulfur chemistry. rsc.orgrsc.org Recent studies have also explored the potential biological activities of related 2-methyl-3-furyl sulfide (B99878) derivatives, indicating that this class of compounds may have applications beyond flavor chemistry, such as in the development of preservatives. rsc.orgrsc.orgrsc.orgnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H12OS2 | |

| Molecular Weight | 188.30 g/mol | |

| Appearance | Liquid | nih.gov |

| Odor | Roast meat | nih.gov |

| Specific Gravity | 1.09400 to 1.10400 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.53400 to 1.53900 @ 20.00 °C | thegoodscentscompany.com |

| Flash Point | 201.00 °F (93.89 °C) | thegoodscentscompany.com |

| Boiling Point | 213.00 to 217.00 °C @ 760.00 mm Hg | nih.gov |

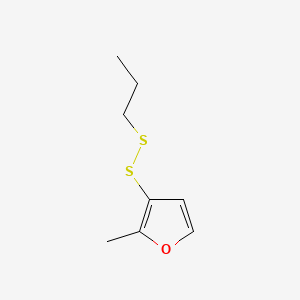

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(propyldisulfanyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS2/c1-3-6-10-11-8-4-5-9-7(8)2/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPPCUTVJGGSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSC1=C(OC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210094 | |

| Record name | Propyl 2-methyl-3-furyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; meaty aroma | |

| Record name | Propyl 2-methyl-3-furyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | Propyl 2-methyl-3-furyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.094-1.104 | |

| Record name | Propyl 2-methyl-3-furyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

61197-09-9 | |

| Record name | 2-Methyl-3-(propyldithio)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61197-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-methyl-3-furyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-methyl-3-furyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(propyldithio)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL 2-METHYL-3-FURYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68JIN0W7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-(propyldithio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemo Enzymatic Pathways for Propyl 2 Methyl 3 Furyl Disulfide

Strategies for Propyl 2-methyl-3-furyl disulfide Synthesis

The synthesis of unsymmetrical disulfides such as this compound can be approached through several chemical strategies, primarily involving the formation of a disulfide bond between a propylthiol precursor and a 2-methyl-3-furylthiol precursor.

While specific literature detailing the synthesis of this compound is limited, its preparation can be inferred from established methods for analogous disulfides. The primary precursor for the furan (B31954) moiety is 2-methyl-3-furanthiol (B142662). Synthesis of the related symmetrical compound, bis(2-methyl-3-furyl) disulfide, has been described through the oxidation of 2-methyl-3-furanthiol. One method involves the oxidation of the thiol in a hexane (B92381) solution by bubbling air through the mixture. prepchem.com Another patented method utilizes dimethyl sulfoxide (B87167) (DMSO) as an oxidant for 2-methyl-3-furanthiol, which is reported to be an improved preparation method. google.com

For the synthesis of the unsymmetrical this compound, two main routes are plausible:

Co-oxidation of Thiols: This would involve the simultaneous oxidation of 2-methyl-3-furanthiol and propanethiol. This method would likely lead to a mixture of three products: the desired this compound, and the two symmetrical disulfides, bis(2-methyl-3-furyl) disulfide and dipropyl disulfide. Subsequent purification would be necessary to isolate the target compound.

Thiol-Disulfide Exchange: A reaction between 2-methyl-3-furanthiol and a propyl disulfide, or vice versa, could yield the unsymmetrical disulfide. This equilibrium-driven reaction would also require careful control of reaction conditions and purification to achieve high selectivity.

A common specification for commercial this compound notes the presence of up to 2% of bis(2-methyl-3-furyl)disulfide (B1297560) and propyl disulfide as secondary components, which supports the likelihood of a co-oxidation or exchange synthesis route. thegoodscentscompany.com

The formation of a disulfide bond, whether in symmetrical or unsymmetrical disulfides, typically proceeds through a thiol-disulfide exchange mechanism. This process involves a series of nucleophilic substitution reactions. In the context of synthesizing this compound, the reaction would be initiated by the deprotonation of one of the thiol precursors (e.g., 2-methyl-3-furanthiol) to form a thiolate. This highly nucleophilic thiolate then attacks the sulfur atom of an oxidized propyl sulfur species (like dipropyl disulfide or a propylsulfenyl halide), leading to the formation of the new disulfide bond. The reaction environment, including pH and the presence of an oxidizing agent, is critical in facilitating this process.

There is a lack of published data on the specific yields and selectivity for the synthesis of this compound. However, challenges in the synthesis of unsymmetrical disulfides generally revolve around controlling selectivity to minimize the formation of symmetrical byproducts.

For comparison, a described synthesis of the symmetrical bis(2-methyl-3-furyl) disulfide, which involves oxidizing 2-methyl-3-furanthiol with air in hexane, resulted in a 60.5% yield after 20 hours. google.com An improved method using DMSO as the oxidant claims a higher productive rate, though the exact yield is not specified. google.com Achieving high selectivity for an unsymmetrical disulfide like this compound would likely require optimization of the molar ratios of the thiol precursors and the careful selection of the oxidizing agent and reaction conditions to favor the cross-reaction over self-reaction.

Derivatization Reactions and Functional Group Transformations

Research has demonstrated that bis(2-methyl-3-furyl) disulfide can react with cyclic ethers, such as tetrahydrofuran (B95107) and 1,4-dioxane, to form new sulfide (B99878) derivatives. nih.govrsc.org These reactions represent a C-H sulfurization process. Although starting from the bis-disulfide, the resulting products are functionalized 2-methyl-3-furyl sulfides, indicating the cleavage of the disulfide bond and the formation of a new carbon-sulfur bond. It is plausible that this compound could undergo similar reactions, yielding a propyl sulfide derivative and a functionalized 2-methyl-3-furyl sulfide.

Table 1: Synthesis of 2-methyl-3-furyl Sulfide Derivatives from Bis(2-methyl-3-furyl) Disulfide and Cyclic Ethers

| Starting Disulfide | Reagent | Product | Yield |

| Bis(2-methyl-3-furyl) disulfide | Tetrahydrofuran | 2-((2-Methylfuran-3-yl)thio)tetrahydrofuran | 75% |

| Bis(2-methyl-3-furyl) disulfide | 1,4-Dioxane | 2-((2-Methylfuran-3-yl)thio)-1,4-dioxane | 78% |

Data sourced from Xie et al. (2021). nih.govrsc.org

Similarly, bis(2-methyl-3-furyl) disulfide has been shown to react with various amides, leading to the formation of amide-functionalized 2-methyl-3-furyl sulfides. nih.govrsc.org These reactions also proceed via a C-H sulfurization mechanism. The reaction of bis(2-methyl-3-furyl) disulfide with formamide (B127407), for instance, can yield a mixture of isomeric products. nih.gov This reactivity suggests that this compound could also be a substrate for such transformations, allowing for the introduction of amide functionalities.

Table 2: Synthesis of 2-methyl-3-furyl Sulfide Derivatives from Bis(2-methyl-3-furyl) Disulfide and Amides

| Starting Disulfide | Reagent | Product(s) | Total Yield |

| Bis(2-methyl-3-furyl) disulfide | N,N-Dimethylformamide | (Dimethylamino)methyl (2-methylfuran-3-yl) sulfide | 82% |

| Bis(2-methyl-3-furyl) disulfide | Formamide | Isomeric Mixture | 65% |

| Bis(2-methyl-3-furyl) disulfide | Acetamide | 1-((2-Methylfuran-3-yl)thio)ethan-1-one | 71% |

Data sourced from Xie et al. (2021). nih.govrsc.org

Derivatization Using Ketones and Epoxides

The derivatization of this compound, and more commonly its precursor 2-methyl-3-furanthiol (MFT), using ketones and epoxides represents a significant strategy for creating novel flavor compounds and functional molecules. These reactions typically leverage the nucleophilic character of the thiol group or the reactivity of the disulfide bond itself to introduce new structural motifs.

Research has demonstrated the synthesis of a variety of 2-methyl-3-furyl sulfide derivatives through reactions with ketones and epoxides. rsc.orgnih.gov In one approach, bis(2-methyl-3-furyl) disulfide is reacted directly with ketones in the presence of an alkaline catalyst under heating conditions to yield nucleophilic substitution products. nih.gov This method allows for the introduction of a ketone-derived side chain, creating new sulfide derivatives.

Another key pathway involves the ring-opening reaction of epoxides. The reaction between bis(2-methyl-3-furyl) disulfide and various epoxides, such as 2-phenyloxirane, results in the formation of novel sulfide derivatives. rsc.orgnih.gov This reaction proceeds via the cleavage of the disulfide bond and subsequent attack of the resulting sulfur nucleophile on one of the epoxide's carbon atoms, leading to the formation of a new carbon-sulfur bond and a hydroxyl group. youtube.com The reaction with an unsymmetrical epoxide like 2-phenyloxirane can lead to a mixture of isomers, which can be isolated. nih.gov

These synthetic strategies are significant as the introduction of moieties from ketones and epoxides, which are recognized as important pharmacophores in drug design, can impart new biological activities to the resulting furan derivatives. nih.gov

Table 1: Examples of Derivatization Reactions

| Reactant A | Reactant B | Reaction Type | Product Class |

|---|---|---|---|

| Bis(2-methyl-3-furyl) disulfide | Ketones | Nucleophilic Substitution | 2-Methyl-3-furyl sulfide derivatives |

Exploration of Novel Analogues and Homologues of this compound

The exploration of analogues and homologues of this compound is a key area of research in flavor chemistry, aimed at discovering new aroma profiles and understanding structure-activity relationships. perfumerflavorist.comtandfonline.com The parent compound, 2-methyl-3-furanthiol (MFT), is a potent meaty flavor compound, and slight modifications to its structure can lead to significant changes in aroma. tandfonline.comthegoodscentscompany.com

Synthetic efforts have produced a wide array of related compounds. Chemists have developed a series of furan-based sulfur chemicals by varying the substituents on the furan ring or the nature of the sulfur-containing group. perfumerflavorist.com For instance, 2,5-dimethyl-3-furanthiol was found to have a beefy character similar to MFT. perfumerflavorist.com The disulfide itself can be varied; for example, bis(2-methyl-3-furyl) disulfide is a known secondary component in preparations of this compound. thegoodscentscompany.com

A recent study detailed an efficient, metal-free synthesis of various (furyl)methyl disulfides from conjugated ene-yne-ketones and acetyl-masked disulfide nucleophiles. bohrium.comresearchgate.net This tandem reaction allows for the creation of a diverse library of (furyl)methyl disulfides with high regioselectivity and in good yields, demonstrating the potential for producing novel analogues for further study. bohrium.com

The following table summarizes some of the known analogues and homologues, highlighting the structural variations from the parent compound.

Table 2: Selected Analogues and Homologues

| Compound Name | Structural Variation | Reported Aroma/Context | Reference(s) |

|---|---|---|---|

| 2-Methyl-3-furanthiol (MFT) | Thiol precursor | Potent meaty aroma | tandfonline.com |

| Bis(2-methyl-3-furyl) disulfide | Dimer of the furanthiol | Formed from MFT oxidation | researchgate.net |

| Furfuryl propyl disulfide | Isomer (sulfur on methyl group) | Identified in cooked beef/onions | google.com |

| 2,5-Dimethyl-3-furanthiol | Additional methyl on furan ring | Beefy character | perfumerflavorist.com |

| 2-Methyl-3-tetrahydrofuranthiol | Saturated furan ring | Beefy, works well in chicken flavors | perfumerflavorist.com |

Chemical Reactivity, Stability, and Transformation Mechanisms of Propyl 2 Methyl 3 Furyl Disulfide

Elucidation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for propyl 2-methyl-3-furyl disulfide are not extensively available in public literature. However, insights can be drawn from the study of similar disulfide compounds and the constituent functional groups. The reactivity is primarily centered around the disulfide bond (-S-S-) and the furan (B31954) ring.

The stability of the disulfide bond is a key factor. Disulfide bonds have a dissociation energy of approximately 60-70 kcal/mol, making them the weakest covalent bonds in many biological molecules and susceptible to cleavage under certain conditions. The kinetics of disulfide exchange reactions, a common transformation for disulfides, are influenced by the nature of the substituents. The presence of an electron-withdrawing group can lower the activation energy for nucleophilic attack on the sulfur atom.

Thermodynamically, the formation of this compound from its corresponding thiol, 2-methyl-3-furanthiol (B142662), and a propyl thiol is an equilibrium process. The position of this equilibrium is dependent on the redox potential of the surrounding environment.

Degradation Pathways and Mechanistic Studies

The degradation of this compound can occur through several pathways, including thermal, oxidative, and hydrolytic processes. These degradation pathways can lead to the formation of various volatile and non-volatile compounds, significantly altering the sensory properties of a product.

Thermal Degradation Processes of Disulfide Bonds

The disulfide bond in this compound is the most likely site for thermal cleavage. At elevated temperatures, homolytic cleavage of the S-S bond can occur, generating a propylthiyl radical and a 2-methyl-3-furylthiyl radical.

Reaction: CH₃CH₂CH₂-S-S-(C₅H₅O) → CH₃CH₂CH₂-S• + •S-(C₅H₅O)

These highly reactive radical species can then participate in a variety of secondary reactions, including:

Hydrogen abstraction: The radicals can abstract hydrogen atoms from other molecules to form thiols (propanethiol and 2-methyl-3-furanthiol).

Recombination: The radicals can recombine to reform the starting disulfide or form symmetrical disulfides (dipropyl disulfide and bis(2-methyl-3-furyl) disulfide).

Reaction with other components: In a complex food matrix, these radicals can react with lipids, proteins, and other molecules, leading to a cascade of chemical changes.

The temperature at which significant thermal degradation occurs is dependent on the food matrix and the presence of other compounds.

Oxidative Stability and Radical-Mediated Mechanisms

This compound, being a disulfide, is the oxidized form of its corresponding thiols. While generally more stable to mild oxidation than thiols, it can still undergo further oxidation under strong oxidizing conditions to form thiosulfinates and ultimately sulfonic acids.

Radical-mediated mechanisms play a significant role in the transformation of disulfides. In the presence of radical initiators, such as those formed during lipid peroxidation, the disulfide bond can be attacked. For instance, a peroxyl radical (ROO•) can react with the disulfide to form a thiosulfinate and an alkoxyl radical (RO•).

Studies on the related compound 2-methyl-3-furanthiol (MFT) have shown its susceptibility to oxidation, readily forming bis(2-methyl-3-furyl) disulfide. researchgate.net This indicates that the furan ring itself can influence the redox chemistry. The furan ring can also be susceptible to attack by radicals, potentially leading to ring-opening reactions and the formation of a variety of degradation products. Research on the antioxidant properties of MFT suggests it can scavenge free radicals, a process that involves its oxidation to the disulfide. researchgate.net

Hydrolytic Stability and Cleavage Reactions

Disulfides are generally considered to be stable to hydrolysis in neutral aqueous solutions. However, under alkaline conditions, they can be susceptible to cleavage via nucleophilic attack by hydroxide (B78521) ions. This reaction, known as disulfide scission, would yield a thiol and a sulfenic acid, which is typically unstable and undergoes further reactions.

Reaction: CH₃CH₂CH₂-S-S-(C₅H₅O) + OH⁻ → CH₃CH₂CH₂-SH + HOS-(C₅H₅O)

The rate of this hydrolytic cleavage is generally slow at ambient temperatures but can be accelerated at higher temperatures and pH values. The presence of the furan ring may influence the electronic properties of the sulfur atoms and thus affect the rate of hydrolysis.

Interaction with Other Chemical Entities in Complex Systems

In a complex environment such as food, this compound can interact with a multitude of other chemical species, leading to a variety of transformation products.

Intermolecular Reactions with Organic and Inorganic Species

One of the most significant intermolecular reactions for disulfides is thiol-disulfide exchange. This compound can react with other thiols present in the system, such as cysteine or glutathione (B108866), leading to the formation of new, mixed disulfides and the release of one of the original thiols.

Reaction: CH₃CH₂CH₂-S-S-(C₅H₅O) + R-SH ⇌ CH₃CH₂CH₂-S-S-R + HS-(C₅H₅O)

This is a reversible reaction, and the equilibrium position is determined by the relative concentrations and redox potentials of the participating thiols and disulfides. This type of reaction is crucial in biological systems and can also significantly impact the aroma profile of food products over time.

Furthermore, interactions with metal ions, particularly transition metals like iron and copper, can catalyze the oxidation or degradation of disulfides. These metal ions can facilitate the formation of reactive oxygen species, which in turn can initiate radical-mediated degradation pathways as described in section 3.2.2.

The furan ring of the molecule can also participate in reactions. For example, it can undergo electrophilic substitution reactions or participate in Maillard-type browning reactions, especially at elevated temperatures in the presence of amino acids and reducing sugars.

Role of Environmental Factors on Reactivity

The reactivity and stability of this compound are significantly influenced by a variety of environmental factors, including temperature, pH, light, and the presence of oxidizing agents. These factors can lead to the degradation of the molecule, altering its chemical properties and sensory characteristics.

Temperature:

Thermal processing and storage temperatures can promote the degradation of sulfur-containing compounds. nih.gov High temperatures, such as those used in cooking, can lead to the cleavage of the disulfide bond in molecules like this compound. researchgate.net For instance, studies on related disulfides, such as bis(2-methyl-3-furyl) disulfide, have shown that heating at 100°C can lead to the formation of the corresponding thiol, 2-methyl-3-furanthiol. ebi.ac.uk The thermal degradation of furan derivatives with sulfur-containing substituents is a known pathway for the formation of various volatile compounds in food. mdpi.com In general, higher temperatures accelerate the rate of degradation reactions. For example, the degradation of 2-furfurylthiol (FFT), a related thiol, is significantly faster at 37°C compared to room temperature. mdpi.com The thermal decomposition of furan and its derivatives can lead to the formation of smaller volatile molecules. researcher.lifersc.orgresearchgate.netnih.gov

pH:

Disulfide bonds can also be susceptible to hydrolysis, particularly under alkaline conditions. nih.gov While disulfide bonds in some molecules, like glutathione, are relatively stable at neutral pH, their hydrolysis can be accelerated at pH values above 9. nih.gov The rate of ester hydrolysis in compounds with neighboring sulfide (B99878) groups has also been shown to be dependent on the pH of the buffer solution. nih.gov

Light:

Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of organic compounds. Furan derivatives can act as photoinitiators, absorbing light and triggering polymerization or other reactions. mdpi.com UV-C light treatment has been shown to induce the formation of furan from precursors in sugar solutions and apple cider, a process that can be suppressed by antioxidants. researchgate.net The photodegradation of other organic molecules can be accelerated by the presence of furan-containing sulfides. ebi.ac.uk While specific studies on the direct photodegradation of this compound are limited, the known photosensitivity of the furan moiety suggests that light is likely to be a significant factor in its degradation.

Oxidizing Agents:

The disulfide bond in this compound is susceptible to oxidation. The thiol precursor to this compound, 2-methyl-3-furanthiol (MFT), is known to be highly unstable and readily oxidizes to its disulfide, bis(2-methyl-3-furyl) disulfide. researchgate.net This suggests that this compound itself could be further oxidized. The oxidation of thiols to disulfides is a common redox reaction. libretexts.orgyoutube.com Reactive oxygen species, such as hydroxyl radicals, can be generated in the presence of oxygen, light, and catalysts, and these species are highly reactive towards sulfur-containing flavor compounds. nih.gov The oxidative decomposition of 2-furylquinolines, which also contain a furan ring, has been observed to occur in the presence of air. nih.gov

The table below summarizes the expected effects of various environmental factors on the stability of this compound, based on the reactivity of its constituent functional groups and studies on related compounds.

| Environmental Factor | Effect on this compound | Potential Transformation Products |

| High Temperature | Cleavage of the disulfide bond; Degradation of the furan ring. researchgate.netresearcher.life | Propylthiol, 2-methyl-3-furanthiol, smaller volatile sulfur compounds, furanic derivatives. ebi.ac.uk |

| Acidic pH | Ring-opening of the furan moiety. nih.gov | Various degradation products resulting from furan ring cleavage. |

| Alkaline pH | Potential hydrolysis of the disulfide bond. nih.gov | Propylthiol, 2-methyl-3-furanthiol. |

| Light (UV) | Potential photodegradation and polymerization. mdpi.comresearchgate.net | Various degradation products; polymeric materials. |

| Oxidizing Agents | Oxidation of the disulfide group. researchgate.netnih.gov | Sulfoxides, sulfones, and other oxidation products. |

Biological Activities and Molecular Mechanisms of Propyl 2 Methyl 3 Furyl Disulfide

Antimicrobial Activity and Underlying Mechanisms of Action

Propyl 2-methyl-3-furyl disulfide belongs to a class of furan-containing sulfur compounds that have garnered attention for their potential biological activities. Research into related 2-methyl-3-furyl sulfide (B99878) derivatives has revealed significant antimicrobial properties, suggesting a potential role as effective preservatives in the food industry. nih.gov

Derivatives of 2-methyl-3-furyl disulfide have demonstrated notable antibacterial activity against a variety of foodborne pathogens. nih.gov In one study, these compounds were tested against a panel of bacteria including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Salmonella paratyphi, Listeria monocytogenes, and Vibrio parahemolyticus. nih.gov Certain derivatives exhibited antimicrobial efficacy that surpassed that of the conventional antibiotic penicillin, indicating their potential as potent antibacterial agents for food preservation. nih.gov The inclusion of specific chemical fragments, such as amides and cyclic ketones, appeared to enhance the antibacterial activity of these furan (B31954) derivatives in some cases. nih.gov

The antifungal capabilities of 2-methyl-3-furyl sulfide derivatives have also been evaluated against common food spoilage fungi. nih.gov Tested fungal strains included Penicillium italicum, Aspergillus niger, Mucor racemosus, and Rhizopus oryzae. nih.gov Several of the synthesized flavor compounds showed antifungal activity that was superior to that of the control agents amphotericin B and thiram. nih.gov This highlights the potential of these compounds to control fungal growth in food products, thereby extending shelf life and improving safety. nih.gov

Interactive Data Table: Antimicrobial Activity of 2-Methyl-3-furyl Sulfide Derivatives

| Microorganism Type | Pathogen | Observed Activity of Derivatives | Reference |

| Bacteria | Escherichia coli | Antimicrobial activity observed | nih.gov |

| Bacteria | Bacillus subtilis | Antimicrobial activity observed | nih.gov |

| Bacteria | Staphylococcus aureus | Antimicrobial activity observed | nih.gov |

| Bacteria | Salmonella paratyphi | Antimicrobial activity observed | nih.gov |

| Bacteria | Listeria monocytogenes | Antimicrobial activity observed | nih.gov |

| Bacteria | Vibrio parahemolyticus | Antimicrobial activity observed | nih.gov |

| Fungi | Penicillium italicum | Antimicrobial activity observed | nih.gov |

| Fungi | Aspergillus niger | Antimicrobial activity observed | nih.gov |

| Fungi | Mucor racemosus | Antimicrobial activity observed | nih.gov |

| Fungi | Rhizopus oryzae | Antimicrobial activity observed | nih.gov |

While detailed molecular response studies specifically on this compound are limited, the antimicrobial action of the broader class of furan disulfide derivatives provides insight. The efficacy against both bacteria and fungi suggests mechanisms that may target fundamental cellular processes common to these microorganisms. For instance, bis(2-methyl-3-furyl)disulfide (B1297560) has been reported to exhibit in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The disulfide bond is a key feature of these molecules and is often associated with biological activity, potentially through interactions with cellular thiols and disruption of protein function or redox balance.

Cellular and Subcellular Effects of Furan-Containing Disulfides

Beyond antimicrobial effects, furan-containing disulfides have demonstrated significant bioactivity in cellular models, particularly concerning cell proliferation and oxidative stress.

Research has shown that certain furan-containing disulfides possess anticancer properties. nih.gov Specifically, compounds such as Methyl 2-methyl-3-furyl disulfide and Bis(2-methyl-3-furyl)disulfide were found to induce DNA breakage in human leukemia Jurkat cells. nih.gov This genotoxic effect is a critical mechanism for inhibiting the proliferation of cancer cells. The study indicated that this DNA damage ultimately leads to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway, resulting in the programmed death of the leukemia cells. nih.gov

A primary mechanism underlying the bioactivity of furan-containing disulfides is their ability to induce oxidative stress. nih.gov Reactive Oxygen Species (ROS) are highly reactive molecules derived from oxygen, such as the superoxide (B77818) anion (•O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (OH•). nih.govmdpi.com While cells produce ROS as part of normal metabolic processes, an excess can lead to oxidative stress, causing damage to vital biomolecules like DNA, proteins, and lipids. nih.gov

Studies on Methyl 2-methyl-3-furyl disulfide and Bis(2-methyl-3-furyl)disulfide demonstrated that these compounds trigger the production of ROS in leukemia Jurkat cells. nih.gov This increase in intracellular ROS levels is directly linked to the antiproliferative and apoptotic effects observed. nih.gov The generation of ROS can disrupt cellular homeostasis and activate signaling pathways that promote cell death. nih.gov For example, ROS can oxidize cysteine residues in key regulatory proteins like Keap1 and p53, altering their function and leading to cell cycle arrest or apoptosis to prevent the propagation of damaged cells. mdpi.com Furthermore, ROS can initiate lipid peroxidation, a process that damages cell membranes and affects their fluidity and integrity. nih.gov

Apoptosis and Programmed Cell Death Pathways in Response to Disulfides

Certain furan derivatives have been shown to trigger apoptosis in cancer cell lines through the intrinsic mitochondrial pathway. mdpi.com This pathway is often initiated by cellular stress and is characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization. For instance, some novel furan-based derivatives have been observed to cause cell cycle arrest at the G2/M phase and induce apoptosis, as evidenced by an increase in pre-G1 phase cells and positive annexin (B1180172) V/PI staining. mdpi.com Mechanistically, these compounds led to a significant increase in the levels of the pro-apoptotic proteins p53 and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com

Furthermore, studies on the parent compound, furan, have demonstrated its capacity to induce apoptosis in mouse Leydig cells. This was accompanied by an increased expression of key apoptotic genes such as Trp53 (encoding p53) and Casp3 (encoding caspase-3), and a decreased expression of the anti-apoptotic gene Bcl2. nih.gov The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. Research on other furan derivatives has also linked their apoptotic effects to the activation of caspase-3, -8, and -9, along with the release of cytochrome c from the mitochondria. kuleuven.benih.gov

Given that this compound contains a furan moiety, it is plausible that it could undergo metabolic activation to intermediates capable of inducing cellular stress and subsequently triggering apoptosis through similar mitochondrial and caspase-dependent pathways. However, this remains a hypothesis pending direct experimental investigation.

| Apoptotic Marker | Observed Effect of Furan Derivatives | Reference |

| p53 | Increased levels | mdpi.comnih.gov |

| Bax | Increased levels | mdpi.com |

| Bcl-2 | Decreased levels | mdpi.comnih.gov |

| Caspase-3 | Activation | nih.govkuleuven.be |

| Caspase-8 | Activation | kuleuven.benih.gov |

| Caspase-9 | Activation | kuleuven.be |

| Cytochrome c | Release from mitochondria | kuleuven.be |

Bioconversion and Enzymatic Transformations

The bioconversion of this compound in the body is likely to be primarily driven by the metabolism of its furan ring. Xenobiotics containing a furan ring are often metabolized by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases that play a central role in drug metabolism and detoxification. nih.gov

The oxidation of the furan ring by CYP enzymes can generate reactive electrophilic intermediates. nih.gov Depending on the substituents on the furan ring, these intermediates can be either epoxides or, more commonly for substituted furans, cis-enediones. nih.gov For example, furan itself is metabolized by CYP2E1 to the highly reactive α,β-unsaturated dialdehyde (B1249045), cis-2-butene-1,4-dial (BDA). nih.govnih.gov

This reactive metabolite, BDA, is not the final product but a key intermediate that can undergo further transformations. A major detoxification pathway involves the conjugation of BDA with glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.govnih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), leads to the formation of a GSH-BDA conjugate. nih.gov However, this conjugation does not always represent a complete deactivation, as the resulting product can still be reactive. nih.govnih.gov

In the context of this compound, it is reasonable to hypothesize that its furan moiety would be a primary site for metabolic attack by CYP enzymes, potentially leading to the formation of a reactive enedione intermediate. The presence of the methyl and propyl disulfide groups on the furan ring will influence the specific CYP isoforms involved and the reactivity of the resulting metabolites. For instance, studies on a related compound, S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, which has a substituted thiophene (B33073) ring (a sulfur analog of furan), identified CYP2C9 as the predominant enzyme responsible for its oxidation. nih.gov

The disulfide bond itself can also be a target for enzymatic and chemical reduction within the cell, potentially leading to the formation of the corresponding thiol, 2-methyl-3-furanthiol (B142662), and propanethiol. Thiol-disulfide exchange reactions are common biochemical processes. nih.gov

| Proposed Biotransformation Step | Key Enzymes/Reactants | Potential Intermediate/Product | Reference |

| Furan Ring Oxidation | Cytochrome P450 (e.g., CYP2E1, CYP2C9) | Reactive cis-enedione intermediate | nih.govnih.govnih.gov |

| Conjugation | Glutathione (GSH), Glutathione S-Transferases (GSTs) | GSH-enedione adduct | nih.govnih.gov |

| Disulfide Bond Reduction | Thiol-disulfide exchange (e.g., with GSH) | 2-Methyl-3-furanthiol and Propanethiol | nih.gov |

Interactions with Biological Macromolecules (e.g., proteins, receptors)

The reactive intermediates generated during the bioconversion of furan-containing compounds are known to interact with biological macromolecules, including proteins and nucleic acids. nih.gov This covalent binding, or adduct formation, is considered a key event in the toxicity of many furan derivatives. nih.gov

The electrophilic nature of the cis-enedione intermediates makes them susceptible to nucleophilic attack from amino acid residues in proteins. nih.gov Studies on furan have shown that its reactive metabolite, BDA, can form cross-links with cellular amines such as the lysine (B10760008) and glutamine residues of proteins. nih.gov Further research has demonstrated that the GSH-BDA conjugate can also react with other cellular nucleophiles, including ornithine, putrescine, and spermidine. nih.gov

In the case of this compound, metabolic activation of the furan ring would likely produce an electrophilic species capable of forming covalent adducts with proteins. The specific protein targets would depend on the reactivity and stability of the intermediate, as well as its distribution within the cell.

Non-covalent interactions are also plausible. Research on the interaction between various furan derivatives and porcine myofibrillar proteins has indicated that binding can occur, leading to conformational changes in the proteins. nih.gov These interactions were found to be influenced by the molecular polarity and the position of the branched chain on the furan derivative. nih.gov

The binding of furan derivatives and their metabolites to biological macromolecules is driven by a combination of covalent and non-covalent interactions.

Covalent Binding: As discussed, the primary mechanism for covalent binding involves the reaction of electrophilic furan metabolites with nucleophilic sites on macromolecules. For proteins, the side chains of amino acids such as cysteine (thiol group), lysine (amino group), histidine (imidazole ring), and arginine (guanidinium group) are potential targets for adduction. The formation of these covalent bonds can irreversibly alter the structure and function of the protein, potentially leading to enzyme inhibition, disruption of cellular signaling, or the elicitation of an immune response. Studies on furan have also shown that its reactive metabolite can form adducts with DNA, which has implications for genotoxicity. nih.gov

Non-covalent Binding: Non-covalent interactions, although weaker, are also significant. Spectroscopic and molecular docking studies on the interaction of furan derivatives with myofibrillar proteins suggest that hydrogen bonds, van der Waals forces, and hydrophobic interactions are the main driving forces for binding. nih.gov These interactions can cause alterations in the secondary structure of the protein, for example, by decreasing the content of ordered structures like alpha-helices and beta-sheets and increasing the proportion of random coils. nih.gov Such conformational changes can affect the protein's biological function, such as its enzymatic activity or its ability to interact with other molecules.

The disulfide bond in this compound could also participate in thiol-disulfide exchange reactions with cysteine residues in proteins, leading to the formation of a mixed disulfide. This is a common mechanism by which disulfide-containing compounds can interact with and modify protein function.

While specific receptor binding studies for this compound have not been reported, the principles of ligand-receptor binding assays, which often employ radiolabeled or fluorescently tagged ligands, could be applied to investigate its potential interactions with specific cellular receptors. nih.govlabome.com

| Interaction Type | Key Molecular Features Involved | Potential Effect on Biological Function | Reference |

| Covalent Adduct Formation | Electrophilic furan metabolite, Nucleophilic amino acid residues (e.g., cysteine, lysine) | Altered protein structure, Enzyme inhibition, Disruption of signaling | nih.govnih.gov |

| Non-covalent Binding | Hydrogen bonds, Van der Waals forces, Hydrophobic interactions | Conformational changes in proteins, Altered binding affinity | nih.gov |

| Thiol-Disulfide Exchange | Disulfide bond, Cysteine residues in proteins | Formation of mixed disulfides, Altered protein function | nih.gov |

Metabolism and Toxicological Investigations of Propyl 2 Methyl 3 Furyl Disulfide

In Vivo Metabolic Pathways and Metabolite Identification

The metabolism of propyl 2-methyl-3-furyl disulfide in biological systems is anticipated to follow pathways common to both disulfide compounds and furan (B31954) derivatives. These pathways involve enzymatic modifications that facilitate excretion and detoxification.

While specific in vivo metabolic studies on this compound are not extensively detailed in publicly available literature, its biotransformation can be predicted based on the metabolism of structurally related compounds. The primary metabolic routes are expected to involve two main processes: cleavage of the disulfide bond and oxidation of the furan ring.

The disulfide bond is susceptible to reduction, leading to the formation of two thiol compounds: 2-methyl-3-furanthiol (B142662) and propanethiol. Following this initial cleavage, the resulting thiols can undergo further biotransformation. Studies on similar thiofurans, such as 2-methyl-3-furanthiol (MFT), in rat liver have shown that they can be metabolized through S-methylation, catalyzed by microsomal thiol methyltransferase, to form the corresponding methyl sulfide (B99878) derivative. nih.gov This sulfide can then be S-oxidized by cytochrome P450 enzymes to form a methyl sulphoxide derivative. nih.gov

The furan moiety itself is a target for metabolic enzymes. The European Food Safety Authority (EFSA) notes that furan derivatives are generally metabolized via oxidation of the furan ring. nih.gov This process can lead to the formation of reactive intermediates, which are then typically detoxified through conjugation with glutathione (B108866) (GSH).

Comparative analysis with other furan disulfides provides insight into the likely metabolic behavior of this compound. Structurally similar compounds include methyl 2-methyl-3-furyl disulfide (MMFDS) and bis(2-methyl-3-furyl) disulfide (BMFDS). nih.gov These compounds share the 2-methyl-3-furyl disulfide core and differ only in the alkyl or aryl group attached to the second sulfur atom.

Studies on BMFDS indicate that it can be formed from the oxidation of 2-methyl-3-furanthiol. ebi.ac.uk Conversely, under certain conditions, such as heating in the presence of proteins like albumin, disulfide bonds can be reduced back to their corresponding thiols through thiol-disulfide exchange reactions. ebi.ac.uk This suggests a dynamic interplay between the disulfide form and its thiol precursor in a biological environment.

The metabolism of furfuryl mercaptan (FM) and 2-methyl-3-furanthiol (MFT), two related thiofurans, has been shown to yield their respective methyl sulphide and methyl sulphoxide derivatives in rat hepatocytes and liver microsomes. nih.gov This S-oxidation pathway appears to be primarily catalyzed by cytochrome P450 enzymes. nih.gov Given these findings, it is highly probable that this compound undergoes similar metabolic transformations, beginning with the cleavage of the disulfide bond followed by methylation and S-oxidation of the resulting 2-methyl-3-furanthiol.

Toxicological Assessment Methodologies

The toxicological assessment of this compound has been conducted by international regulatory bodies using established methodologies, including subchronic toxicity studies and evaluations of its potential for genotoxicity and inducing cellular stress.

This compound has been evaluated by both the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and EFSA. fao.orgnih.gov In its 59th meeting, JECFA reviewed the compound as part of a group of sulfur-substituted furan derivatives and assigned it JECFA number 1065. fao.orgfemaflavor.org

EFSA evaluated this compound within Flavouring Group Evaluation 13 (FGE.13), which covers furan derivatives. nih.govnih.gov In a revised opinion (FGE.13Rev3), this compound was among a group of substances concluded to be of "no safety concern at estimated levels of intake as flavouring substances". nih.gov These evaluations often use data from representative substances to assess the toxicity of the entire group. For instance, in the assessment of other furan derivatives, a Benchmark Dose Level (BMDL) of 8.51 mg/kg body weight per day was derived from an oral subchronic toxicity study on the supporting substance 2-pentylfuran. nih.goveuropa.eu This approach allows for the safety assessment of flavouring agents for which complete toxicological data may not be available.

Investigations into the mechanistic toxicology of furan-containing disulfides point towards oxidative stress as a key factor in their biological effects. A study on human leukemia Jurkat cells examined the antiproliferative effects of several furan-containing sulfur compounds, including the structurally related methyl 2-methyl-3-furyl disulfide (MMFDS) and bis(2-methyl-3-furyl) disulfide (BMFDS). nih.gov

The study found that these furan-containing disulfides induced DNA fragmentation and reduced cell viability. nih.gov Specifically, MMFDS and BMFDS significantly increased the levels of intracellular reactive oxygen species (ROS) by 1.90-fold and 3.02-fold, respectively. nih.gov The induction of apoptosis and activation of caspase-3 by these compounds were partially suppressed by the addition of antioxidants like N-acetylcysteine (NAC) or glutathione (GSH). nih.gov These findings strongly suggest that oxidative stress is a primary mechanism behind the cellular toxicity of these furan disulfides. nih.gov The disulfide bond itself is a redox-active functional group that can interact with cellular thiols and disrupt the cellular redox balance, potentially leading to protein disulfide bond formation and oxidative damage. nih.govresearchgate.net

Effects of Structurally Related Furan Disulfides on Jurkat Cells

| Compound | Effect on Cell Viability (IC50) | Increase in Intracellular ROS |

|---|---|---|

| Methyl 2-methyl-3-furyl disulfide (MMFDS) | Lower than DFDS and BMFDS | 1.90-fold |

| Bis(2-methyl-3-furyl) disulfide (BMFDS) | Intermediate | 3.02-fold |

Data sourced from a study on human leukemia Jurkat cells. nih.gov

The genotoxic potential of furan derivatives is a critical aspect of their safety assessment due to the potential for the furan ring to be metabolized into reactive, mutagenic intermediates. Furan itself can be oxidized to cis-2-butene-1,4-dial, a reactive α,β-unsaturated dialdehyde (B1249045) that is known to be mutagenic.

For the group of furan-containing flavouring agents, EFSA has noted that some members could not be evaluated through the standard procedure due to initial concerns about genotoxicity. nih.gov However, for many of these substances, these concerns were later ruled out based on new genotoxicity data on supporting substances. nih.gov For instance, a comprehensive 13-week toxicity study on 2-methylfuran (B129897) in rats suggested that while it may have hepatocarcinogenic potential at high doses, this is likely not due to a genotoxic mechanism. nih.gov

Advanced Analytical Methodologies for Propyl 2 Methyl 3 Furyl Disulfide Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating Propyl 2-methyl-3-furyl disulfide from complex mixtures and determining its concentration. These techniques exploit the compound's physicochemical properties to achieve separation from other components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other substances based on its boiling point and affinity for the stationary phase of the capillary column. The retention index, a key parameter in GC, helps in its identification. For instance, a related compound, 2-methyl-3-furyl 3-thienyl disulfide, has a reported Van Den Dool and Kratz retention index of 1716 on a non-polar column. nist.gov

Following separation in the gas chromatograph, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios of the fragments, serves as a molecular fingerprint. This allows for unambiguous identification and an assessment of purity. For example, analysis of the closely related Bis(2-methyl-3-furyl)disulfide (B1297560) shows characteristic high-abundance peaks at m/z 113 and a molecular ion peak at m/z 226, which are crucial for its identification. nih.gov The presence of impurities, such as bis(2-methyl-3-furyl)disulfide and propyl disulfide, can be detected and quantified using this method. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC) provides a robust alternative for the analysis and purification of this compound. sielc.com It is particularly useful for less volatile compounds or as a complementary technique to GC. A common approach involves reverse-phase (RP) HPLC, where separation is based on the compound's hydrophobicity.

A specific method for analyzing this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com For detection and quantification, a UV detector is typically used, while coupling the HPLC system to a mass spectrometer (LC-MS) requires replacing non-volatile mobile phase additives like phosphoric acid with volatile alternatives such as formic acid. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | For Mass Spectrometry applications, phosphoric acid is replaced with formic acid. |

| Applications | Compound profiling, isolation of impurities, preparative separation, pharmacokinetics. sielc.com |

Spectroscopic Characterization in Research Applications

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the connectivity and chemical environment of every atom in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the protons on the furan (B31954) ring, the methyl group, and the three different methylene (B1212753) and methyl groups of the propyl chain. Similarly, the ¹³C NMR spectrum would reveal separate peaks for each unique carbon atom. nih.govnih.gov Although direct spectral data for the propyl disulfide is not detailed in the provided results, analysis of the closely related Methyl 2-methyl-3-furyl disulfide and Bis(2-methyl-3-furyl)disulfide in a deuterated chloroform (B151607) (CDCl₃) solvent provides a strong basis for predicting the chemical shifts. nih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Structural Fragments Based on data from analogous compounds Methyl 2-methyl-3-furyl disulfide and Bis(2-methyl-3-furyl)disulfide.

| Structural Moiety | Nucleus | Expected Chemical Shift (ppm) | Reference Compound Data |

|---|---|---|---|

| Furan Ring Proton (position 5) | ¹H | ~7.2-7.3 | 7.28 (Methyl analog) nih.gov |

| Furan Ring Proton (position 4) | ¹H | ~6.3-6.4 | 6.43 (Methyl analog) nih.gov |

| Furan Ring Methyl Group | ¹H | ~2.1-2.4 | 2.39 (Methyl analog) nih.gov |

| Furan Ring Carbons | ¹³C | ~112-157 | 112.95, 114.52, 140.85, 155.75 (Methyl analog) nih.gov |

| Propyl Group (α-CH₂) | ¹H | ~2.8-3.0 | Inferred from general disulfide shifts |

| Propyl Group (β-CH₂) | ¹H | ~1.6-1.8 | Inferred from general propyl shifts |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to particular chemical bonds.

In the analysis of this compound, IR spectroscopy would confirm the presence of key structural features. Characteristic absorption bands would be expected for:

C-H stretching from the methyl and propyl aliphatic groups.

C-H stretching and bending associated with the furan ring.

C-O-C stretching of the furan ether linkage.

C=C stretching of the furan ring.

The disulfide (S-S) bond stretch is typically weak and can be difficult to observe in an IR spectrum. Data from related compounds like Methyl 2-methyl-3-furyl disulfide, for which Fourier-transform infrared (FT-IR) spectra have been recorded, can be used as a reference to interpret the spectrum of the propyl analog. nih.gov

Advanced Hyphenated Techniques for Mechanistic Studies

For complex mechanistic studies, such as investigating metabolic pathways or reaction kinetics, advanced hyphenated techniques that couple separation with sensitive detection are essential. Techniques like GC-MS and HPLC-MS combine the resolving power of chromatography with the definitive identification capabilities of mass spectrometry.

The use of an HPLC method that is compatible with mass spectrometry by using a volatile mobile phase additive like formic acid is a clear example of this approach. sielc.com Such a setup (HPLC-MS) allows for the separation of this compound from a complex biological or chemical matrix, followed by its immediate and sensitive detection and structural confirmation by the mass spectrometer. This is invaluable for tracking the compound and identifying potential metabolites or degradation products in mechanistic and pharmacokinetic research. sielc.com

Gas Chromatography-Olfactometry (GC-O) for Sensory Research

The process involves a gas chromatograph separating the volatile compounds from a sample. The effluent from the GC column is split into two paths: one leading to a conventional detector like a mass spectrometer (MS) for chemical identification, and the other to a sniffing port where a trained panelist can detect and describe the odor of each eluting compound. nih.gov This dual detection allows for the direct correlation of a specific chemical entity with its sensory impact. fmach.it

Several GC-O techniques are employed in flavor research, including:

Dilution Analysis (AEDA and CHARM): Aroma Extract Dilution Analysis (AEDA) and CharmAnalysis™ involve stepwise dilution of the sample extract until no odor can be detected at the sniffing port. The most potent odorants will be detectable even at high dilution factors. nih.gov

Time-Intensity (T-I): Panelists rate the intensity of an odor over the time it elutes from the GC.

Detection Frequency: Multiple panelists assess the same sample, and the frequency with which a compound is detected is recorded, highlighting the most consistently perceived odorants. mdpi.com

Research on meat flavor has extensively used GC-O to identify key aroma compounds. While direct GC-O data for this compound is not abundant in publicly available literature, the analysis of related sulfur-containing furan derivatives provides a strong proxy for its likely sensory characteristics. For instance, its close relative, bis(2-methyl-3-furyl) disulfide, is recognized for its significant contribution to the aroma of boiled meat. perfumerflavorist.comufl.edu Studies on cooked beef and chicken have identified numerous sulfur compounds that, like this compound, are critical to the desired meaty flavor. jst.go.jpnih.gov

Below is a representative data table illustrating how GC-O findings for key meat aroma compounds, including those structurally similar to this compound, might be presented.

Table 1: Representative GC-O Data for Key Aroma Compounds in Cooked Meat

| Compound Name | Retention Index (DB-5) | Odor Descriptor | Flavor Dilution (FD) Factor | Detection Method |

|---|---|---|---|---|

| This compound | (Hypothetical) | Roasted, Meaty, Sulfurous | (Hypothetical) | GC-O/MS |

| 2-Methyl-3-furanthiol (B142662) | 989 | Meaty, Roasted | 2048 | GC-O/MS |

| Bis(2-methyl-3-furyl) disulfide | 1485 | Meaty, Beef-like | 1024 | GC-O/MS |

| Methional | 850 | Cooked Potato | 512 | GC-O/MS |

| 2-Furfurylthiol | 985 | Roasted Coffee | 4096 | GC-O/MS |

This table is illustrative and includes hypothetical data for this compound based on the characteristics of similar compounds. Data for other compounds are representative of findings in flavor chemistry literature.

Mass Spectrometry-Based Metabolomics and Proteomics Approaches

While GC-O is focused on sensory perception, mass spectrometry (MS)-based metabolomics and proteomics offer a broader view of the biochemical landscape in which this compound is formed and interacts. These "-omics" fields aim to comprehensively identify and quantify the complete set of small-molecule metabolites (metabolome) and proteins (proteome) in a biological system.

Metabolomics can be employed to trace the precursors and formation pathways of this compound. This compound is known to be a product of the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1) during the heating of food. A metabolomics approach, typically using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can identify and quantify the reactants (e.g., amino acids, reducing sugars, thiamine) and other intermediate products that lead to its synthesis. For instance, a reverse-phase HPLC method with conditions compatible with mass spectrometry has been described for the analysis of this compound. sielc.com By comparing the metabolomes of food samples under different processing conditions (e.g., temperature, time), researchers can understand how to optimize the formation of desirable flavor compounds like this disulfide.

Proteomics , on the other hand, can shed light on the interactions between this compound and food matrix components, particularly proteins. The flavor perception and stability of aroma compounds can be significantly influenced by their binding to proteins. Proteomic techniques can identify specific proteins that bind to this disulfide, which can affect its release and, consequently, the sensory experience. For example, studies on furan fatty acids, another class of furan derivatives, have utilized proteomics to understand their cellular interactions. nih.gov A similar approach could be applied to investigate how this compound interacts with meat proteins, potentially influencing flavor stability and release during consumption.

Below is a data table outlining a hypothetical experimental design for a metabolomics study on the formation of this compound.

Table 2: Hypothetical Metabolomics Experimental Design for this compound Formation

| Experimental Group | Precursors Added | Heat Treatment | Analytical Platform | Target Analytes |

|---|---|---|---|---|

| Control | None | None | LC-MS/MS, GC-MS | Baseline metabolite profile |

| Maillard Reaction Model | Cysteine, Ribose | 120°C, 30 min | LC-MS/MS, GC-MS | This compound, other Maillard products |

| Thiamine Degradation Model | Thiamine | 120°C, 30 min | LC-MS/MS, GC-MS | This compound, thiamine degradation products |

Structure Activity Relationship Sar and Computational Studies of Propyl 2 Methyl 3 Furyl Disulfide

Elucidating Correlations Between Molecular Structure and Biological Activity

The biological activity of propyl 2-methyl-3-furyl disulfide and related compounds is intrinsically linked to its molecular structure. The furan (B31954) ring, the disulfide bridge, and the alkyl substituents all play crucial roles in defining its interactions with biological targets. SAR studies aim to decipher these relationships to predict the activity of new derivatives.

Research into furan derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comnih.gov The furan moiety is a key structural feature in several commercially available drugs. ijabbr.com For instance, the substitution pattern on the furan ring can significantly influence the antimicrobial efficacy. Studies on 3-aryl-3(furan-2-yl)propanoic acid derivatives have shown that they can inhibit the growth of Escherichia coli. ijabbr.com Similarly, 2,4-disubstituted furan derivatives have demonstrated notable antibacterial activity against both Escherichia coli and Proteus vulgaris. ijabbr.com

In the context of sulfur-containing furan compounds, research on derivatives of 2-methyl-3-furyl sulfide (B99878) has shown that these molecules can possess significant antimicrobial activity against various foodborne bacteria and fungi. The nature of the substituent attached to the sulfur atom is a key determinant of this activity. For example, modifications to the sulfide group to create a range of derivatives can lead to compounds with potent antimicrobial effects. researchgate.net

Impact of Structural Modifications on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are governed by the interplay of its constituent parts: the furan ring and the acyclic disulfide chain. Modifications to either of these can have a profound impact on the molecule's behavior.

The furan ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it more reactive. acs.org It is susceptible to a variety of reactions, including electrophilic substitution, oxidation, and ring-opening under acidic conditions. acs.orgpharmaguideline.com The stability of the furan ring can be influenced by substituents. Electron-withdrawing groups can increase its stability towards acids, while electron-donating groups can activate it towards electrophilic attack and polymerization. pharmaguideline.com The methyl group at the 2-position of this compound is an electron-donating group, which would be expected to influence the reactivity of the furan ring.

The disulfide bond is a dynamic functional group that can undergo thiol-disulfide exchange reactions, reduction to thiols, and oxidation to various sulfur oxides such as thiosulfinates and thiosulfonates. researchgate.netmdpi.com The reactivity of acyclic disulfides like the one in this compound can be influenced by the nature of the alkyl groups attached. researchgate.net For example, the steric and electronic properties of the propyl and 2-methyl-3-furyl groups will affect the accessibility and reactivity of the S-S bond. The formation of cyclic disulfides can significantly alter reactivity due to ring strain. acs.org

Therefore, structural modifications such as altering the alkyl chain length, introducing different substituents on the furan ring, or replacing the disulfide with a sulfide or polysulfide would be expected to modulate the chemical reactivity and stability of the parent compound. For instance, increasing the steric bulk around the disulfide bond might hinder its reaction with thiols. Conversely, introducing electron-withdrawing groups on the furan ring could affect the electronic properties of the adjacent sulfur atom, thereby influencing the reactivity of the disulfide bond.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable tools for investigating the properties of this compound at a molecular level, providing insights that can be difficult to obtain through experimental means alone.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of this compound. nih.govrsc.org These methods allow for the calculation of various molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

For example, DFT calculations on furan derivatives have been used to understand their behavior in cycloaddition reactions and to analyze the effects of substituents on their photorelaxation dynamics. nih.govrsc.org By applying these methods to this compound, one could predict the most likely sites for electrophilic or nucleophilic attack, rationalize its observed reactivity, and understand the influence of the methyl and propyl groups on the electronic properties of the furan ring and the disulfide bond. Furthermore, quantum chemical calculations can be used to determine thermochemical properties, such as the enthalpy of formation, which are crucial for understanding the compound's stability. mdpi.com

Molecular Dynamics (MD) simulations can provide a detailed picture of the behavior of this compound over time, including its interactions with other molecules such as solvents or biological macromolecules. escholarship.orgaip.org In an MD simulation, the movements of atoms are calculated based on a force field that describes the potential energy of the system.

MD simulations have been used to study the reactions of organosulfur compounds on metal surfaces and to investigate the dissolution behavior of sulfur in various solvents. escholarship.orgmdpi.com For this compound, MD simulations could be used to explore its conformational flexibility, its interactions with water or lipid environments (relevant to its behavior in food systems), and its potential binding modes with biological targets like enzymes or receptors. This can provide insights into its mechanism of action as a flavor compound or antimicrobial agent.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. researchgate.netnih.gov A QSAR model is developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

QSAR models have been successfully developed for predicting a wide range of properties, including the mutagenicity of food flavor chemicals, the binding of flavor compounds to proteins, and the antimicrobial activity of various classes of compounds. researchgate.netnih.govresearchgate.net For this compound and its analogs, a QSAR study could be conducted to develop predictive models for properties such as flavor intensity, aroma threshold, or antimicrobial potency. Such models would be invaluable for the in silico screening of new derivatives and for guiding the synthesis of compounds with optimized properties, thereby reducing the need for extensive experimental testing. youtube.com The development of robust QSAR models relies on high-quality data and careful validation to ensure their predictive power. youtube.com

Environmental Fate and Biotransformation of Propyl 2 Methyl 3 Furyl Disulfide

Pathways of Degradation in Environmental Matrices

The environmental degradation of Propyl 2-methyl-3-furyl disulfide is anticipated to occur through both abiotic and biotic pathways in matrices such as soil and water. The compound's moderate water solubility and lipophilicity, suggested by its estimated LogP value, indicate it may partition between aqueous and solid phases in the environment.

In soil and water, hydrolysis of the furan (B31954) ring could be a potential degradation pathway, particularly under acidic conditions, which can lead to ring-opening and the formation of dicarbonyl compounds. The disulfide bond is also susceptible to cleavage under various environmental conditions.

Photodegradation Mechanisms and Products

Sunlight can play a crucial role in the degradation of organic compounds in the environment. For this compound, photodegradation is expected to involve two primary mechanisms: direct photolysis and indirect photo-oxidation.

Direct photolysis occurs when the molecule itself absorbs ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage. Both the furan ring and the disulfide bond are potential sites for direct photolysis. The furan ring can undergo isomerization and fragmentation upon UV irradiation. researchgate.net The disulfide bond can also be cleaved by UV light, leading to the formation of thiyl radicals.

Indirect photo-oxidation involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals (•OH) and singlet oxygen. These reactive oxygen species are highly effective in oxidizing organic molecules. The furan ring is susceptible to attack by hydroxyl radicals, which can lead to the formation of hydroxylated and ring-opened products. The disulfide bond can also be oxidized by these species.

While specific photodegradation products of this compound have not been documented, based on the chemistry of related compounds, potential products could include:

2-Methyl-3-furanthiol (B142662): Formed by the cleavage of the disulfide bond.

Propanethiol: Also a product of disulfide bond cleavage.

Sulfonic acids: Resulting from the oxidation of the sulfur atoms.

Ring-opened products: Arising from the degradation of the furan moiety.

Further research is needed to identify the specific photoproducts and to quantify the rates of photodegradation under various environmental conditions.

Biodegradation by Microorganisms and Enzymatic Processes

Microorganisms are key players in the breakdown of organic compounds in the environment. The biodegradation of this compound is likely to involve the enzymatic machinery of various bacteria and fungi.